molecular formula C17H19ClFNO5S B4665942 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B4665942
M. Wt: 403.9 g/mol
InChI Key: SJPVWQRKYRMDKA-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy substituents, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO5S/c1-23-15-7-11(8-16(24-2)17(15)25-3)9-20-26(21,22)10-12-13(18)5-4-6-14(12)19/h4-8,20H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVWQRKYRMDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The reaction between methanesulfonyl chloride and an amine derivative of 2-chloro-6-fluoroaniline under basic conditions to form the sulfonamide intermediate.

    Introduction of the Trimethoxyphenyl Group: The intermediate is then reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives, while oxidation can yield sulfone derivatives.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

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